(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid
Overview
Description
(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H16BF2NO2. This compound is characterized by the presence of a boronic acid group attached to a difluorophenyl ring, which is further substituted with a methylpiperidinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids are generally used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound interacts with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Suzuki-miyaura cross-coupling reactions are known to be involved in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Result of Action
The result of the compound’s action would be the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The success of Suzuki-Miyaura cross-coupling reactions, and thus the action of this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The difluorophenyl ring is synthesized through halogenation reactions, where fluorine atoms are introduced into the phenyl ring.
Introduction of the Methylpiperidinyl Group: The methylpiperidinyl group is attached to the difluorophenyl ring via nucleophilic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the difluoro and methylpiperidinyl substitutions, making it less versatile in certain reactions.
3,5-Difluorophenylboronic Acid: Similar in structure but lacks the methylpiperidinyl group, affecting its reactivity and applications.
4-Methylphenylboronic Acid: Contains a methyl group but lacks the difluoro and piperidinyl substitutions.
Uniqueness
(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the combination of the difluorophenyl ring and the methylpiperidinyl group, which enhances its reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
[2,3-difluoro-4-(4-methylpiperidin-1-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-8-4-6-16(7-5-8)10-3-2-9(13(17)18)11(14)12(10)15/h2-3,8,17-18H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEHDFUPGWWFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)N2CCC(CC2)C)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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